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molecular formula C7H5NO2 B1304943 2,3-Dihydroxybenzonitrile CAS No. 67984-81-0

2,3-Dihydroxybenzonitrile

Cat. No. B1304943
M. Wt: 135.12 g/mol
InChI Key: XHPDHXXZBWDFIB-UHFFFAOYSA-N
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Patent
US09045440B2

Procedure details

To a solution of 2,3-dihydroxybenzonitrile (13.5 g, 1 eq.) in DMSO (200 mL) was added NaH (60%, 8 g, 2eq.) and the resulting solution was stirred for 1 h at 60° C. 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate (20 g, 0.7eq.) in DMSO (100 mL) was added dropwise at 60° C. and stirring was continued for another 1 h. The reaction was quenched by NH4Cl (sat.), the mixture was extracted with EtOAc (300 mL×3) and the combined organic layers were dried over Na2SO4. The solvent was evaporated and the residue was purified by silicon column (EtOAc/PE=1/1) to give the title compound (6 g, 25%).
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[H-].[Na+].CC1C=CC(S(O[CH2:24][CH2:25][O:26][CH2:27][CH2:28][O:29][CH3:30])(=O)=O)=CC=1>CS(C)=O>[OH:1][C:2]1[C:9]([O:10][CH2:24][CH2:25][O:26][CH2:27][CH2:28][O:29][CH3:30])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1O
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 1 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by NH4Cl (sat.)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (300 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silicon column (EtOAc/PE=1/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C#N)C=CC=C1OCCOCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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